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Abstract: This document provides detailed protocols for assessing the cytotoxicity of

levobupivacaine, a long-acting amide local anesthetic, using the SH-SY5Y human

neuroblastoma cell line. SH-SY5Y cells are a well-established in vitro model for neurotoxicity

studies due to their human origin and neuronal characteristics.[1][2] The protocols herein cover

essential assays for quantifying cell viability (MTT assay), cell membrane integrity (LDH assay),

and apoptosis (Annexin V/PI staining and Caspase-3/7 activity). Furthermore, this note

presents a summary of expected quantitative data and visual representations of the

experimental workflow and the key signaling pathways implicated in local anesthetic-induced

neurotoxicity.

Introduction
Levobupivacaine is the (S)-enantiomer of bupivacaine and is widely used for local and

regional anesthesia.[3] While generally safe, local anesthetics can exhibit dose-dependent

neurotoxicity, a critical concern in clinical practice.[4] Understanding the cytotoxic effects and

the underlying molecular mechanisms is crucial for drug development and ensuring patient

safety. The SH-SY5Y human neuroblastoma cell line serves as an excellent model for these

investigations as it can be differentiated into a more mature neuronal phenotype and is

susceptible to neurotoxins.[1][5]
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This application note outlines a suite of standard assays to comprehensively evaluate the

cytotoxic profile of levobupivacaine on SH-SY5Y cells. These assays measure distinct cellular

events:

MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic activity and

cell viability.[6]

LDH Assay: Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into

the culture medium upon plasma membrane damage, indicating necrosis or late apoptosis.

[7][8]

Annexin V/PI Assay: Differentiates between viable, early apoptotic, and late

apoptotic/necrotic cells via flow cytometry.[9][10]

Caspase-3/7 Assay: Measures the activity of key executioner caspases, which are central to

the apoptotic cascade.[11][12]

Experimental Workflow
The overall process for assessing levobupivacaine cytotoxicity involves sequential steps from

cell culture preparation to data analysis.
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Caption: General experimental workflow for cytotoxicity assessment.
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Growth Medium: Prepare a 1:1 mixture of DMEM and Ham's F-12 medium supplemented

with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1%

Penicillin-Streptomycin.[13]

Culturing: Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

Refresh the growth medium every 2-3 days.[1]

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with

sterile PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 2-5 minutes at 37°C until

cells detach.[5][13]

Neutralization: Add 7-8 mL of complete growth medium to neutralize the trypsin.

Subculture: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in

fresh medium and re-plate at a ratio of 1:3 to 1:6.[14]

Protocol: MTT Assay (Cell Viability)
This protocol is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple

formazan crystals by metabolically active cells.[6]

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴

cells/well in 100 µL of growth medium. Incubate for 24 hours.[15]

Treatment: Prepare serial dilutions of levobupivacaine in culture medium. Replace the old

medium with 100 µL of medium containing the desired concentrations of the drug. Include

untreated control wells.

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C, protected from light.[6]

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals. Shake the plate gently for 10 minutes.

Measurement: Read the absorbance at 570 nm using a microplate reader.
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Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells)

x 100.

Protocol: LDH Cytotoxicity Assay (Membrane Integrity)
This assay quantifies LDH released from damaged cells into the supernatant.[16]

Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol. Prepare three

sets of controls: (1) Vehicle Control (spontaneous LDH release), (2) Positive Control

(maximum LDH release, by adding lysis buffer 1 hour before the end of incubation), and (3)

Medium Background.

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions

(e.g., from kits ab65393 or MAK066).[17] Add 50 µL of the reaction mixture to each well

containing the supernatant.

Incubation: Incubate for 30 minutes at room temperature, protected from light.[8]

Measurement: Add 50 µL of stop solution if required by the kit. Measure the absorbance at

490 nm.

Calculation: Cytotoxicity (%) = [(Treated - Vehicle Control) / (Positive Control - Vehicle

Control)] x 100.

Protocol: Annexin V-FITC / PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable (Annexin V-/PI-), early apoptotic

(Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9][10][18]

Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in 6-well plates. After 24 hours, treat with

levobupivacaine for the desired duration.

Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached

using trypsin. Centrifuge the combined cell suspension at 300 x g for 5 minutes.
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Washing: Wash the cell pellet twice with cold PBS.

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[19]

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

[9][20]

Incubation: Incubate for 15-20 minutes at room temperature in the dark.[9][18]

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a

flow cytometer.

Protocol: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7 using a fluorogenic or

luminogenic substrate (e.g., DEVD sequence).[11][12]

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) or

a black-walled plate (for fluorescence) at 2 x 10⁴ cells/well. Treat with levobupivacaine as

described previously.

Reagent Preparation: Prepare the Caspase-Glo® 3/7 or equivalent reagent according to the

manufacturer's protocol. Allow it to equilibrate to room temperature.[21]

Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add a

volume of caspase reagent equal to the volume of culture medium in each well (e.g., 100

µL).

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds. Incubate

at room temperature for 1-3 hours, protected from light.

Measurement: Read the luminescence or fluorescence using a microplate reader. The signal

is proportional to the amount of active caspase-3/7.

Data Presentation
Quantitative data from cytotoxicity experiments should be organized for clear interpretation.

The following tables provide an example structure based on published data for the related
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compound, bupivacaine, in SH-SY5Y cells.

Table 1: Effect of Bupivacaine on SH-SY5Y Cell Viability (MTT/CCK-8 Assay)

Concentration
(mM)

Treatment Time (h)
Cell Viability (% of
Control)

Reference

0.5 48 ~85% [22]

0.6 48 ~75% [22]

0.8 48 ~60% [22]

1.0 24 26 ± 5% [23]

| 1.0 | 48 | ~45% |[22] |

Table 2: Effect of Bupivacaine on Membrane Integrity and Apoptosis in SH-SY5Y Cells

Concentration
(mM)

Treatment
Time (h)

LDH Release
(% of Max)

Apoptosis
Rate (%)

Reference

1.0 6 20.7 ± 2.1% N/A [23]

1.0 12 27.1 ± 2.8% N/A [23]

1.0 24 31.3 ± 2.9% 41.6 ± 2.3% [23]

0.8 48 N/A ~35% [22]

| 1.0 | 48 | N/A | ~50% |[22] |

Note: Data is for bupivacaine and serves as a representative example. Researchers should

generate specific data for levobupivacaine.

Potential Signaling Pathway
Local anesthetic-induced neurotoxicity often involves the induction of apoptosis through the

intrinsic (mitochondrial) pathway. This can be triggered by the inhibition of pro-survival signaling

cascades like the PI3K/Akt pathway.[4][24][25]
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Caption: Proposed signaling pathway for levobupivacaine neurotoxicity.

Levobupivacaine may inhibit the PI3K/Akt survival pathway, leading to a downstream

decrease in the expression or activity of anti-apoptotic proteins like Bcl-2.[24][26] This shifts the

balance in favor of pro-apoptotic proteins such as Bax, which permeabilizes the mitochondrial

outer membrane, causing the release of cytochrome c.[4] Cytochrome c then activates the

caspase cascade, beginning with initiator caspase-9 and culminating in the activation of

executioner caspase-3, leading to programmed cell death.[4]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. accegen.com [accegen.com]

2. cyagen.com [cyagen.com]

3. go.drugbank.com [go.drugbank.com]

4. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

5. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC
[pmc.ncbi.nlm.nih.gov]

6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

7. scientificlabs.co.uk [scientificlabs.co.uk]

8. documents.thermofisher.com [documents.thermofisher.com]

9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-
techne.com]

10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

12. bosterbio.com [bosterbio.com]

13. SH-SY5Y culturing [protocols.io]

14. Cell Culture Academy [procellsystem.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b138063?utm_src=pdf-body
https://www.benchchem.com/product/b138063?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40220051/
https://www.researchgate.net/publication/390727181_Bupivacaine_Reduces_the_Viability_of_SH-SY5Y_Cells_and_Promotes_Apoptosis_by_the_Inhibition_of_Akt_Signaling_Pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC4813201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4813201/
https://www.benchchem.com/product/b138063?utm_src=pdf-custom-synthesis
https://www.accegen.com/recent-posts/sh-sy5y-cell-line-culture-protocol-and-research-applications/
https://www.cyagen.com/cyagen-lab-notes/sh-sy5y-culture-and-editing-protocols
https://go.drugbank.com/drugs/DB01002
https://pmc.ncbi.nlm.nih.gov/articles/PMC4813201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4828168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4828168/
https://www.sigmaaldrich.cn/CN/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.scientificlabs.co.uk/handlers/libraryFiles.ashx?filename=Manuals_L_LV02000_A.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011851_Pierce_LDH_Cytotoxicity_Asy_UG.pdf
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.abcam.com/en-us/technical-resources/protocols/annexin-v-for-apoptosis
https://worldwide.promega.com/resources/protocols/technical-bulletins/101/caspase-glo-37-assay-protocol/
https://www.bosterbio.com/caspase-3-7-activity-assay-kit-ar4005-boster.html
https://www.protocols.io/view/sh-sy5y-culturing-bp2l617jzvqe/v1
https://www.procellsystem.com/resources/cell-culture-academy/how-to-successfully-culture-sh-sy5y-cells-key-details-to-consider-1559
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. dergipark.org.tr [dergipark.org.tr]

16. sigmaaldrich.com [sigmaaldrich.com]

17. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]

18. documents.thermofisher.com [documents.thermofisher.com]

19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -
PMC [pmc.ncbi.nlm.nih.gov]

20. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]

21. promega.com [promega.com]

22. researchgate.net [researchgate.net]

23. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells -
PMC [pmc.ncbi.nlm.nih.gov]

24. Bupivacaine Reduces the Viability of SH-SY5Y Cells and Promotes Apoptosis by the
Inhibition of Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

25. researchgate.net [researchgate.net]

26. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: Cytotoxicity of Levobupivacaine in
SH-SY5Y Neuroblastoma Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138063#cytotoxicity-assay-of-levobupivacaine-in-sh-
sy5y-neuroblastoma-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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